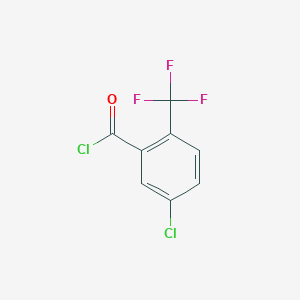

5-Chloro-2-(trifluoromethyl)benzoyl chloride

Description

BenchChem offers high-quality 5-Chloro-2-(trifluoromethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(trifluoromethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-4-1-2-6(8(11,12)13)5(3-4)7(10)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKPEPFDFCWQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380774 | |

| Record name | 5-chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-84-3 | |

| Record name | 5-chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-(trifluoromethyl)benzoyl chloride CAS number 320-84-3

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzoyl chloride (CAS 320-84-3)

Abstract

This guide provides a comprehensive technical overview of 5-Chloro-2-(trifluoromethyl)benzoyl chloride, CAS Number 320-84-3. This specialized acyl chloride is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring a trifluoromethyl group and a chlorine atom on the aromatic ring, imparts specific reactivity and desirable properties to its derivatives. This document details its physicochemical properties, outlines a standard synthesis protocol with mechanistic insights, explores its key chemical reactions and applications, and provides essential safety and handling information. The content is intended for researchers, chemists, and drug development professionals who utilize fluorinated building blocks in advanced organic synthesis.

Introduction: A Key Fluorinated Building Block

5-Chloro-2-(trifluoromethyl)benzoyl chloride is a highly reactive organic compound valued for its role as a versatile chemical building block. The presence of both a chlorine and a trifluoromethyl (CF₃) group on the benzoyl scaffold makes it a unique precursor. The CF₃ group, in particular, is a crucial pharmacophore in modern drug design. Its incorporation into a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, acyl chlorides like this one are instrumental in introducing this important moiety into more complex structures, leading to the development of novel therapeutic agents and agrochemicals.[2][3]

Physicochemical Properties

The compound is a colorless to light-colored liquid under standard conditions, characterized by high reactivity, especially towards nucleophiles and water.[4][5][6] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 320-84-3 | [4][7] |

| Molecular Formula | C₈H₃Cl₂F₃O | [4][8][9] |

| Molecular Weight | 243.01 g/mol | [6][8][9] |

| Boiling Point | 214-217 °C | [5][6] |

| Predicted Density | 1.506 g/cm³ | [5][6] |

| Appearance | Colorless liquid | [5][6] |

| Reactivity | Reacts with water, alcohols, amines, strong bases, and oxidizing agents. | [4][10] |

Synthesis and Manufacturing

The primary and most efficient route for the industrial and laboratory synthesis of 5-Chloro-2-(trifluoromethyl)benzoyl chloride is the chlorination of its corresponding carboxylic acid precursor, 5-Chloro-2-(trifluoromethyl)benzoic acid (CAS 654-98-8).[11][12]

Causality of Reagent Choice

Thionyl chloride (SOCl₂) is the reagent of choice for this conversion for several key reasons:

-

High Reactivity: It readily converts carboxylic acids to acyl chlorides.[13][14][15]

-

Favorable Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[16][17] This simplifies the purification process, as the gases can be easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Clean Conversion: The process is generally high-yielding and avoids the formation of difficult-to-remove impurities often associated with other chlorinating agents like PCl₅ or PCl₃.[16]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis from Carboxylic Acid

-

Preparation: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the acidic gas byproducts. Ensure all glassware is thoroughly dried to prevent hydrolysis.

-

Charging the Reactor: Charge the flask with 5-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq).

-

Addition of Thionyl Chloride: Under anhydrous conditions, add an excess of thionyl chloride (SOCl₂, typically 2-3 eq.) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[17]

-

Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

Purification: The crude 5-Chloro-2-(trifluoromethyl)benzoyl chloride is then purified by fractional distillation under vacuum to yield the final product as a clear liquid.

Chemical Reactivity and Key Synthetic Applications

The high reactivity of the acyl chloride functional group makes this compound an excellent acylating agent. It readily participates in nucleophilic acyl substitution reactions.

Amide Bond Formation (Amidation)

This is one of the most critical reactions for this compound, forming the backbone of many pharmaceutical and biologically active molecules.[18] The reaction involves treating the acyl chloride with a primary or secondary amine.

Caption: Mechanism of amide formation from an acyl chloride.

-

Setup: Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flask under an inert atmosphere (e.g., nitrogen or argon). The base is crucial for scavenging the HCl generated during the reaction.[19]

-

Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 5-Chloro-2-(trifluoromethyl)benzoyl chloride (1.05 eq.) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

This reaction attaches the 5-chloro-2-(trifluoromethyl)benzoyl group to an aromatic ring, a powerful method for creating complex aryl ketones.[20][21] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[22]

Caption: Mechanism of Friedel-Crafts acylation.

The ketone product is less reactive than the starting arene, which prevents over-acylation—a significant advantage over Friedel-Crafts alkylation.[20]

Safety, Handling, and Storage

5-Chloro-2-(trifluoromethyl)benzoyl chloride is a hazardous substance that requires strict safety protocols.

-

Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[4][23]

-

Water Reactive: Reacts with water and moisture to release toxic and corrosive hydrogen chloride gas.[4][23]

-

Respiratory Irritant: Vapors and mists may cause respiratory irritation.[4]

-

Lachrymator: Can cause tearing and severe irritation to the eyes.[4]

-

-

Handling:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[4][23]

-

Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[4][23]

-

Ensure an emergency eye wash station and safety shower are immediately accessible.[4]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][23]

-

Keep away from moisture and water. Store under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

-

Incompatible materials include water, strong bases, alcohols, amines, and oxidizing agents.[4][10]

-

Spectroscopic Data

Characterization of 5-Chloro-2-(trifluoromethyl)benzoyl chloride is typically performed using standard spectroscopic methods. While specific spectra should be consulted for lot-specific data, key expected signals include:

-

FT-IR: A strong absorption band around 1770-1800 cm⁻¹ corresponding to the C=O stretch of the acyl chloride.

-

¹H NMR: Signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their positions relative to the substituents.

-

¹³C NMR: A signal for the carbonyl carbon around 165-170 ppm, in addition to signals for the aromatic carbons and the carbon of the CF₃ group (a quartet due to C-F coupling).

-

MS: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Cl.

Chemical databases provide access to reference spectra for this compound.[24]

Conclusion

5-Chloro-2-(trifluoromethyl)benzoyl chloride is a high-value, reactive intermediate essential for modern organic synthesis. Its utility is defined by the strategic placement of the chloro and trifluoromethyl substituents and the reactivity of the acyl chloride handle. These features allow for its efficient incorporation into a wide range of molecular scaffolds, making it an indispensable tool for chemists in the pharmaceutical and agrochemical sectors aiming to develop next-generation, high-performance molecules. Proper understanding of its synthesis, reactivity, and handling is paramount to its safe and effective use in research and development.

References

-

SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved January 7, 2026, from [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). The Organic Synthesis Archive. Retrieved January 7, 2026, from [Link]

-

Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂). (n.d.). OrgoSolver. Retrieved January 7, 2026, from [Link]

-

Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

GHS 11 (Rev.11) SDS Word Download CAS: 320-84-3. (n.d.). XiXisys. Retrieved January 7, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega. Retrieved January 7, 2026, from [Link]

-

5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 320-84-3. (n.d.). INDOFINE Chemical Company. Retrieved January 7, 2026, from [Link]

-

2-Fluoro-5-(trifluoromethyl)benzoyl chloride. (n.d.). African Rock Art. Retrieved January 7, 2026, from [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved January 7, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025). Sage Organics. Retrieved January 7, 2026, from [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Retrieved January 7, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Publications. Retrieved January 7, 2026, from [Link]

-

3-Fluoro-5-(trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

2-(Trifluoromethyl)benzoyl chloride. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 320-84-3 | CAS DataBase [m.chemicalbook.com]

- 6. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE CAS#: 320-84-3 [m.chemicalbook.com]

- 7. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 320-84-3 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 320-84-3 | INDOFINE Chemical Company [indofinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 12. scbt.com [scbt.com]

- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 14. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. orgosolver.com [orgosolver.com]

- 18. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amide Synthesis [fishersci.co.uk]

- 20. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 21. Friedel-Crafts Acylation [organic-chemistry.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE(320-84-3)FT-IR [chemicalbook.com]

A Technical Guide to 5-Chloro-2-(trifluoromethyl)benzoyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing trifluoromethyl group and a chloro substituent, imparts specific physicochemical properties that are highly sought after in the design of novel therapeutic agents and agrochemicals. This guide provides an in-depth analysis of its molecular characteristics, outlines a standard laboratory-scale synthesis protocol, details essential safety and handling procedures, and explores its strategic application in the field of drug development.

Chemical Identity and Physicochemical Properties

5-Chloro-2-(trifluoromethyl)benzoyl chloride is a derivative of benzoic acid, distinguished by a chlorine atom at the 5-position and a trifluoromethyl (CF₃) group at the 2-position of the benzene ring. The presence of the highly reactive acyl chloride functional group makes it an excellent acylating agent.

The trifluoromethyl group is a key feature, known in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, which can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] The chlorine atom further influences the electronic nature and steric profile of the molecule, providing another point for molecular optimization in drug design.[3]

Table 1: Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)benzoyl chloride

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Cl₂F₃O | [4][5][6][7] |

| Molecular Weight | 243.01 g/mol | [4][5][6][7][8] |

| CAS Number | 320-84-3 | [6][9] |

| Appearance | Colorless to light red fuming liquid | [10] |

| Boiling Point | 214-217 °C | [5][6][8] |

| Density | 1.506 ± 0.06 g/cm³ | [8] |

| MDL Number | MFCD01631354 | [5][7] |

Synthesis of 5-Chloro-2-(trifluoromethyl)benzoyl chloride

The preparation of acyl chlorides is a fundamental transformation in organic synthesis. The most direct and common method involves the chlorination of the corresponding carboxylic acid. Reagents such as thionyl chloride (SOCl₂), oxalyl chloride, phosphorus trichloride (PCl₃), and triphosgene are effective for this purpose.[11] Thionyl chloride is often preferred in laboratory settings due to its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.

The causality behind this reaction lies in the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gas. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.

Diagram of Synthetic Workflow

Caption: Synthesis of 5-Chloro-2-(trifluoromethyl)benzoyl chloride.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system, incorporating steps for reaction monitoring and purification to ensure high product purity.

-

Preparation and Setup:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.

-

Dry all glassware in an oven and assemble while hot to ensure anhydrous conditions, as the reactant and product are moisture-sensitive.[9]

-

Charge the flask with 5-chloro-2-(trifluoromethyl)benzoic acid (1.0 eq).

-

-

Reagent Addition:

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-3 eq) to the flask, either neat or with a suitable anhydrous solvent like toluene or dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) to the reaction mixture.

-

-

Reaction:

-

Heat the mixture to reflux (typically 70-80 °C) and stir.

-

Monitor the reaction progress by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (distillation). This step must be performed with care in a well-ventilated fume hood.

-

The crude 5-chloro-2-(trifluoromethyl)benzoyl chloride can then be purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.

-

-

Validation:

-

Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, and IR spectroscopy. The IR spectrum should show a characteristic strong carbonyl (C=O) stretch for an acyl chloride at approximately 1780-1800 cm⁻¹.

-

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. 5-Chloro-2-(trifluoromethyl)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazard Identification: This chemical causes severe skin burns and serious eye damage.[9] It may also cause respiratory irritation and is harmful if swallowed or in contact with skin.[9] Upon contact with water or moisture, it reacts to release toxic hydrogen chloride gas.[9][12]

-

Personal Protective Equipment (PPE): Always handle this substance inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[9]

-

Handling Procedures: Use only in a well-ventilated area.[10] Keep the container tightly closed when not in use. Avoid breathing fumes, mist, or vapors.[9] An emergency eye wash station and safety shower must be immediately accessible.[9]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert gas (e.g., argon or nitrogen) to prevent degradation from moisture.[9] Store away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[13]

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[9][14]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9][14]

-

Applications in Drug Development and Research

The primary utility of 5-chloro-2-(trifluoromethyl)benzoyl chloride is as an intermediate for introducing the 5-chloro-2-(trifluoromethyl)benzoyl moiety into a target molecule. This is typically achieved through acylation reactions with nucleophiles like amines (to form amides) or alcohols (to form esters).

-

Scaffold for Active Pharmaceutical Ingredients (APIs): The trifluoromethyl group is a bioisostere for several other groups and is known to improve the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism.[2] Its high lipophilicity can enhance cell membrane permeability. Many FDA-approved drugs contain a trifluoromethyl group for these reasons.[1] For example, Sorafenib, a kinase inhibitor used in cancer therapy, contains a 4-chloro-3-(trifluoromethyl)phenyl group, highlighting the utility of this substitution pattern.[1]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the structural features of this molecule are valuable in the synthesis of advanced herbicides and insecticides.[15] The benzoyl chloride moiety is a core intermediate for many such compounds.[15]

-

Fine Chemical and Materials Science: It is also used as a reagent in the synthesis of specialty chemicals, dyes, and polymers where specific properties imparted by the fluorinated and chlorinated groups are desired.[15]

The logical impetus for using this specific building block is to leverage the combined electronic and steric effects of its substituents to fine-tune the biological activity and pharmacokinetic properties of a lead compound. The chloro group acts as a directing group and influences the molecule's electronic distribution, while the trifluoromethyl group at the ortho position can enforce a specific conformation and improve metabolic stability, making this a powerful tool for medicinal chemists.

References

-

5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. INDOFINE Chemical Company. [Link]

-

2-Fluoro-5-(trifluoromethyl)benzoyl chloride. African Rock Art. [Link]

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]

- Preparation method of 2,4,5-trifluoro benzyl chloride.

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Chemtrade Asia. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- Synthetic method of 2-trifluoromethyl benzamide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 320-84-3 Cas No. | 5-Chloro-2-(trifluoromethyl)benzoyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 320-84-3 | INDOFINE Chemical Company [indofinechemical.com]

- 7. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 320-84-3 [chemicalbook.com]

- 8. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE CAS#: 320-84-3 [m.chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

A Senior Application Scientist's Technical Guide to 5-Chloro-2-(trifluoromethyl)benzoyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block in Modern Chemistry

5-Chloro-2-(trifluoromethyl)benzoyl chloride (CAS No. 320-84-3) is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its strategic value in medicinal chemistry, agrochemicals, and materials science stems from the unique combination of three key structural features: a reactive acyl chloride group, an electron-withdrawing trifluoromethyl (-CF3) group, and a chloro (-Cl) substituent on the aromatic ring.

The acyl chloride is a powerful acylating agent, enabling the facile formation of stable amide and ester bonds, which are cornerstones of pharmaceutical and polymer chemistry.[2][3] The trifluoromethyl group is a well-established bioisostere for other chemical groups and is frequently incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4] The presence of a chlorine atom further modulates the electronic properties of the molecule and provides an additional site for potential synthetic elaboration or interaction with target receptors.[5] This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.

Core Physicochemical and Safety Profile

Successful application of any reagent begins with a thorough understanding of its fundamental properties and associated hazards. 5-Chloro-2-(trifluoromethyl)benzoyl chloride is a corrosive, moisture-sensitive liquid that demands careful handling under controlled laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 320-84-3 | [1][6] |

| Molecular Formula | C₈H₃Cl₂F₃O | [6] |

| Molecular Weight | 243.01 g/mol | [6][7] |

| Appearance | Colorless to light red liquid | - |

| Boiling Point | 214-217 °C | [6] |

| Density | ~1.506 g/cm³ (Predicted) | - |

| Primary Hazards | Causes severe skin burns and eye damage; May cause respiratory irritation; Lachrymator; Water-reactive | [1] |

| Incompatibilities | Water, strong bases, alcohols, amines, oxidizing agents | [1] |

| Storage | Store in a dry, cool, well-ventilated area under an inert atmosphere. Keep container tightly closed. | [1] |

Chemical Reactivity and Mechanistic Rationale

The reactivity of 5-Chloro-2-(trifluoromethyl)benzoyl chloride is dominated by the electrophilicity of the carbonyl carbon. This reactivity is significantly enhanced by the strong electron-withdrawing inductive effects of both the ortho-trifluoromethyl group and the meta-chloro group. These groups pull electron density away from the carbonyl center, making it exceptionally susceptible to nucleophilic attack.

The primary reaction mechanism is Nucleophilic Acyl Substitution . Nucleophiles such as amines, alcohols, and water readily attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion—an excellent leaving group—to yield the corresponding amide, ester, or carboxylic acid, respectively. This rapid reaction with water necessitates that all handling and reactions be performed under strictly anhydrous conditions to prevent hydrolysis to the parent benzoic acid.[4]

Synthesis of 5-Chloro-2-(trifluoromethyl)benzoyl chloride

The most common and industrially scalable method for preparing acyl chlorides is the chlorination of the corresponding carboxylic acid. For the synthesis of 5-Chloro-2-(trifluoromethyl)benzoyl chloride, the precursor is 5-chloro-2-(trifluoromethyl)benzoic acid. Reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or triphosgene are effective for this transformation.[8][9] The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a widely adopted laboratory method due to its mild conditions and the formation of only gaseous byproducts.[8]

Caption: Synthesis of the title compound from its carboxylic acid precursor.

Protocol: Synthesis via Oxalyl Chloride

This protocol is adapted from established procedures for benzoyl chloride synthesis.[8]

-

Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (e.g., containing NaOH solution), and a dropping funnel, add 5-chloro-2-(trifluoromethyl)benzoic acid (1.0 eq).

-

Solvent Addition : Add anhydrous toluene via cannula to dissolve the starting material.

-

Catalyst Addition : Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq) to the stirred solution.

-

Reagent Addition : Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the solution at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction : After the addition is complete, stir the mixture at room temperature for 1-2 hours or until gas evolution ceases. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion.

-

Workup : Remove the solvent and any excess oxalyl chloride under reduced pressure (rotary evaporation). The resulting crude oil is the desired 5-Chloro-2-(trifluoromethyl)benzoyl chloride, which can be purified by vacuum distillation if necessary.

Application in Synthesis: Preparation of N-Aryl Benzamides

A primary application of this reagent is the synthesis of N-aryl benzamides, a common scaffold in many biologically active molecules.[3] The reaction with a primary aromatic amine, often under Schotten-Baumann conditions (using a base to neutralize the HCl byproduct), is a robust and high-yielding transformation.[10]

Caption: General workflow for the synthesis of N-aryl benzamides.

Protocol: Synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-5-chloro-2-(trifluoromethyl)benzamide

This protocol is based on standard amidation procedures for acyl chlorides.[3][8]

-

Amine Solution : In a round-bottom flask, dissolve the primary amine (e.g., 2-chloro-5-(trifluoromethyl)aniline[11]) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.

-

Inert Atmosphere : Place the flask under an inert atmosphere (Nitrogen or Argon) and cool to 0 °C in an ice bath with stirring.

-

Acyl Chloride Addition : Dissolve 5-Chloro-2-(trifluoromethyl)benzoyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction : Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous NaHCO₃ (to remove any unreacted starting acid), and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-aryl benzamide.

Spectroscopic Characterization Insights

-

¹H NMR : The aromatic region would show complex multiplets for the three protons on the benzoyl ring. The chemical shifts would be downfield due to the electron-withdrawing nature of the substituents.

-

¹⁹F NMR : A sharp singlet corresponding to the -CF₃ group would be expected.

-

¹³C NMR : The spectrum would show a characteristic signal for the carbonyl carbon around 165-170 ppm. Signals for the carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling.

-

IR Spectroscopy : A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride would be prominent, typically in the range of 1770-1810 cm⁻¹. Additional bands corresponding to C-Cl and C-F stretches would also be present.[14]

References

- Smolecule. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

-

Hoffmann-La Roche AG. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis. Retrieved from [Link]

-

African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

Sage ఇంటిగ్రేషన్స్. (2024, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Retrieved from [Link]

- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.

-

INDOFINE Chemical Company. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 320-84-3. Retrieved from [Link]

- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase clamp/coiled-coil domains.

-

ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]

- NIST. (n.d.). Benzoyl chloride.

- NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoyl chloride.

-

SpectraBase. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoyl chloride [1H NMR]. Retrieved from [Link]

- Vaidya, P., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.

- NIST. (n.d.). Benzenamine, 2-chloro-5-(trifluoromethyl)-.

-

Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]

- ResearchGate. (2003). The Synthesis of N-Aryl-5(S)

- Google Patents. (2003). WO2003072553A1 - N-aryl-2-oxazolidinone-5-carboxamides and their derivates and their use as antibacterials.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 320-84-3 | INDOFINE Chemical Company [indofinechemical.com]

- 7. scbt.com [scbt.com]

- 8. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 11. Benzenamine, 2-chloro-5-(trifluoromethyl)- [webbook.nist.gov]

- 12. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE(320-84-3)FT-IR [chemicalbook.com]

- 13. 2-(Trifluoromethyl)benzoyl chloride(312-94-7) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Spectrometric Analysis of 5-Chloro-2-(trifluoromethyl)benzoyl chloride

<_-3.5>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(trifluoromethyl)benzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, characterized by a trifluoromethyl group and a chlorine atom on the benzoyl chloride backbone, imparts unique reactivity and properties that are leveraged in the development of novel compounds.[1][2][3] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for 5-Chloro-2-(trifluoromethyl)benzoyl chloride, offering insights into the interpretation of its spectral features.

Molecular Structure

The structural formula of 5-Chloro-2-(trifluoromethyl)benzoyl chloride is C₈H₃Cl₂F₃O, with a molecular weight of 243.01 g/mol .[1][2] The arrangement of the substituents on the benzene ring dictates the distinct patterns observed in its various spectra.

Caption: Molecular structure of 5-Chloro-2-(trifluoromethyl)benzoyl chloride.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an acid chloride is typically characterized by a strong carbonyl (C=O) stretching absorption at a high wavenumber.[4][5]

Experimental Protocol

The IR spectrum can be acquired using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more rapid analysis. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780-1810 | Strong | C=O stretch (acid chloride) |

| ~1580, ~1470 | Medium-Weak | C=C aromatic ring stretch |

| ~1250-1350 | Strong | C-F stretch (trifluoromethyl group) |

| ~800-900 | Strong | C-H out-of-plane bend (aromatic) |

| ~700-800 | Strong | C-Cl stretch |

Interpretation of the Spectrum

The most prominent feature in the IR spectrum of 5-Chloro-2-(trifluoromethyl)benzoyl chloride is the intense absorption band for the carbonyl group of the acid chloride, which appears at a high frequency, typically between 1780 and 1810 cm⁻¹.[4][7] This high frequency is due to the strong electron-withdrawing inductive effect of both the chlorine atom and the trifluoromethyl group, which strengthens the C=O bond.[7] The presence of the aromatic ring also influences this absorption.[8]

The strong absorptions in the 1250-1350 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C stretching vibrations are observed as weaker bands around 1580 and 1470 cm⁻¹. The C-H out-of-plane bending vibrations of the substituted benzene ring give rise to strong bands in the 800-900 cm⁻¹ region, and the C-Cl stretch is typically observed between 700 and 800 cm⁻¹.[4]

Caption: Workflow for IR spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol

A sample of 5-Chloro-2-(trifluoromethyl)benzoyl chloride (around 10-20 mg) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) (approximately 0.5-0.7 mL) in an NMR tube.[6] The spectra are recorded on an NMR spectrometer, typically operating at 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[9]

¹H NMR Spectroscopy

Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.9 | Multiplet | 3H | Aromatic Protons (H-3, H-4, H-6) |

Interpretation of the Spectrum

The ¹H NMR spectrum of 5-Chloro-2-(trifluoromethyl)benzoyl chloride is expected to show signals in the aromatic region, typically between 7.6 and 7.9 ppm.[10] The three aromatic protons will appear as a complex multiplet due to spin-spin coupling. The electron-withdrawing nature of the carbonyl chloride, chlorine, and trifluoromethyl groups will deshield the aromatic protons, shifting their signals downfield compared to unsubstituted benzene (δ ~7.3 ppm).[11][12] The specific splitting pattern will depend on the coupling constants between the adjacent and non-adjacent protons.

¹³C NMR Spectroscopy

Data Summary

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment | | :--- | :--- | :--- | :--- | | ~165-170 | Singlet | C=O (carbonyl) | | ~120-140 | Multiplets | Aromatic Carbons | | ~123 (quartet) | Quartet (¹JCF ≈ 272 Hz) | -CF₃ |

Interpretation of the Spectrum

The ¹³C NMR spectrum will show a signal for the carbonyl carbon in the range of 165-170 ppm.[13] The aromatic carbons will resonate between 120 and 140 ppm. The carbon of the trifluoromethyl group will appear as a quartet around 123 ppm due to coupling with the three fluorine atoms (¹JCF ≈ 272 Hz).[14][15] The other aromatic carbons attached to or near the trifluoromethyl group will also exhibit smaller quartet splittings due to two- and three-bond C-F coupling.[16] The carbon attached to the chlorine atom will also have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol

Mass spectral data is commonly obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[6] A dilute solution of the compound in a volatile solvent like dichloromethane is injected into the GC, where it is vaporized and separated from impurities before entering the mass spectrometer.

Data Summary

| m/z | Relative Intensity | Assignment | | :--- | :--- | :--- | :--- | | 242/244/246 | Varies | [M]⁺ (Molecular ion) | | 207/209 | High | [M-Cl]⁺ | | 179/181 | High | [M-COCl]⁺ or [M-Cl-CO]⁺ | | 144 | Medium | [M-COCl-Cl]⁺ or [M-Cl-CO-Cl]⁺ |

Note: The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Interpretation of the Spectrum

The mass spectrum will show the molecular ion peak [M]⁺ at m/z 242, with isotopic peaks at m/z 244 and 246 due to the presence of two chlorine atoms. A common fragmentation pathway for benzoyl chlorides is the loss of the chlorine radical to form the acylium ion.[17] Therefore, a significant peak is expected at m/z 207/209, corresponding to the [C₈H₃ClF₃O]⁺ ion. Subsequent loss of carbon monoxide (CO) from this acylium ion would lead to a fragment at m/z 179/181.[17] Further fragmentation can involve the loss of the second chlorine atom. The benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77 are common fragments in the mass spectra of benzoyl derivatives, though their relative abundance may be influenced by the substituents.[17][18]

Caption: Proposed fragmentation pathway for 5-Chloro-2-(trifluoromethyl)benzoyl chloride.

Conclusion

The comprehensive analysis of the IR, ¹H NMR, ¹³C NMR, and mass spectral data provides a detailed spectroscopic and spectrometric profile of 5-Chloro-2-(trifluoromethyl)benzoyl chloride. The characteristic features in each spectrum, arising from the specific arrangement of functional groups and substituents, serve as a reliable fingerprint for the identification and characterization of this important chemical intermediate. This guide provides researchers and drug development professionals with the foundational knowledge to confidently interpret the spectral data of this compound and its derivatives in their scientific endeavors.

References

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. (2025). Benchchem.

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.

- Infrared spectra of acid chlorides. (n.d.). Chemistry.

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

- Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide. (2025). Benchchem.

- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (n.d.). PMC - PubMed Central.

- Infrared Spectroscopy. (n.d.).

- NMR Spectroscopy of Benzene Derivatives. (2025). JoVE.

- Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... (n.d.). ResearchGate.

- CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. (2024). YouTube.

- Spectroscopy of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts.

- Supporting Information. (n.d.).

- Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024). YouTube.

- Benzoylchloride - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? (2015). ResearchGate.

- 5-Chloro-2-(trifluoromethyl)benzoyl chloride. (n.d.). Santa Cruz Biotechnology.

- 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. (2023). ChemicalBook.

- 5-Chloro-2-(trifluoromethyl)benzoyl chloride. (n.d.). Synquest Labs.

Sources

- 1. scbt.com [scbt.com]

- 2. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 320-84-3 [chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Secure Verification [cherry.chem.bg.ac.rs]

- 12. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-(trifluoromethyl)benzoyl Chloride

Foreword for the Advanced Practitioner

This document serves as an in-depth technical guide for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-2-(trifluoromethyl)benzoyl chloride (CAS No: 328-98-3). As a key bifunctional intermediate in the synthesis of pharmaceuticals and advanced materials, unambiguous structural confirmation is paramount. This guide moves beyond a simple data report, providing a detailed predictive analysis grounded in fundamental principles of substituent effects and spin-spin coupling, followed by a robust, self-validating experimental protocol. The content herein is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical methodology required for a confident and accurate spectral assignment.

Molecular Architecture and Spectroscopic Implications

5-Chloro-2-(trifluoromethyl)benzoyl chloride presents a substituted aromatic system with three distinct proton environments. The chemical identity and spatial relationship of these protons are dictated by the electronic properties of the three substituents on the benzene ring.

-

Benzoyl Chloride (-COCl): Positioned at C1, this group is powerfully electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. It strongly deshields ortho (C2, C6) and para (C4) positions, causing their corresponding proton signals to shift significantly downfield.

-

Trifluoromethyl (-CF₃): Located at C2, this group exerts a potent electron-withdrawing inductive effect (-I), making it one of the strongest deactivating groups. This effect will cause substantial deshielding of the ortho proton at C3.[1][2]

-

Chloro (-Cl): At C5, the chlorine atom has a dual electronic nature. It is inductively electron-withdrawing (-I) but can donate electron density via resonance (+M). For ¹H NMR chemical shifts, the inductive deshielding effect is typically dominant.[3]

These electronic influences create a predictable chemical shift dispersion and a distinct set of spin-spin coupling relationships among the three aromatic protons: H-3, H-4, and H-6.

Predictive Analysis of the ¹H NMR Spectrum

Based on the electronic landscape, a first-order analysis of the ¹H NMR spectrum can be performed. The three aromatic protons will form a complex spin system, and their signals are predicted as follows.

Chemical Shifts (δ)

The chemical shift of an aromatic proton is a direct reflection of its local electronic environment. Protons attached to electron-deficient carbons are deshielded and resonate at a higher frequency (further downfield).[4][5]

-

H-6: This proton is ortho to the benzoyl chloride group, the most powerfully deshielding substituent in the molecule. Therefore, H-6 is expected to be the most downfield signal.

-

H-4: This proton is para to the benzoyl chloride group and ortho to the chlorine atom. It will experience significant deshielding from both, though less than H-6.

-

H-3: This proton is ortho to the strongly inductive trifluoromethyl group and meta to the other two substituents. It will be deshielded, but likely to a lesser extent than H-4 and H-6, making it the most upfield of the three aromatic signals.

Spin-Spin Coupling (J)

The protons on the ring constitute an AMX spin system, where coupling occurs through the sigma bond framework. The magnitude of the coupling constant (J) depends on the number of bonds separating the interacting protons.[6]

-

Ortho Coupling (³J): H-3 and H-4 are ortho to each other (separated by three bonds). They will exhibit a typical ortho coupling with a constant (³JH3-H4) in the range of 7–10 Hz.[7]

-

Meta Coupling (⁴J): H-4 and H-6 are in a meta relationship (four bonds apart). This interaction is weaker, with a characteristic meta coupling constant (⁴JH4-H6) of 2–3 Hz.[8]

-

Para Coupling (⁵J): H-3 and H-6 are para to each other (five bonds apart). Para coupling is generally very small (0–1 Hz) and often not resolved in standard high-resolution spectra.[9]

Predicted Multiplicities

The observed splitting pattern (multiplicity) for each signal is a direct consequence of these coupling interactions.

-

H-3 Signal: Coupled only to H-4 (ortho). This signal is predicted to be a doublet (d) .

-

H-4 Signal: Coupled to H-3 (ortho) and H-6 (meta). This signal will appear as a doublet of doublets (dd) .

-

H-6 Signal: Coupled only to H-4 (meta). This signal is predicted to be a doublet (d) . Due to the small J-value, it may appear as a broadened singlet in lower-field instruments.

Integration

Since each signal corresponds to a single proton, the relative integration of the signals for H-3, H-4, and H-6 will be 1:1:1 .

Data Summary

The predicted ¹H NMR spectral data are summarized in the table below.

| Proton Identity | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | ~8.1 – 8.3 | Doublet (d) | ⁴JH4-H6 ≈ 2–3 Hz | 1H |

| H-4 | ~7.8 – 8.0 | Doublet of Doublets (dd) | ³JH3-H4 ≈ 7–10 Hz, ⁴JH4-H6 ≈ 2–3 Hz | 1H |

| H-3 | ~7.6 – 7.8 | Doublet (d) | ³JH3-H4 ≈ 7–10 Hz | 1H |

Note: Predicted chemical shifts are estimates based on additive substituent effects. Actual values may vary depending on the solvent and spectrometer frequency.

A Self-Validating Protocol for Spectrum Acquisition

To obtain high-fidelity, reproducible ¹H NMR data, a standardized and carefully executed experimental protocol is essential. The following methodology is designed to be self-validating by ensuring sample purity, instrument stability, and correct data processing.

Objective: To acquire a high-resolution ¹H NMR spectrum of 5-Chloro-2-(trifluoromethyl)benzoyl chloride for unambiguous structural verification.

Materials:

-

5-Chloro-2-(trifluoromethyl)benzoyl chloride (sample)

-

Deuterated chloroform (CDCl₃, 99.8 atom % D) with 0.03% v/v Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Vial and spatula

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-15 mg of 5-Chloro-2-(trifluoromethyl)benzoyl chloride directly into a clean, dry vial. Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing signal broadening due to aggregation.

-

Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ with TMS to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved. The solution should be clear and colorless.

-

Transfer the solution into the 5 mm NMR tube. The liquid height should be approximately 4-5 cm, ensuring it is centered within the instrument's detection coil.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Trustworthiness: A stable lock ensures the magnetic field remains constant throughout the experiment, which is critical for accurate chemical shift measurement.

-

Shim the magnetic field to optimize its homogeneity. This is typically an automated process. A well-shimmed spectrum will have sharp, symmetrical peaks.[8] Causality: Poor shimming leads to peak broadening and distortion, which can obscure fine coupling details and compromise data quality.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

-

Set the number of scans to 16 or 32. Causality: This is usually sufficient for a moderately concentrated sample to achieve an excellent signal-to-noise ratio.

-

Ensure the relaxation delay (d1) is set to an appropriate value (e.g., 1-2 seconds) to allow for full proton relaxation between pulses, ensuring accurate integration.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape with a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm. Trustworthiness: Referencing to an internal standard like TMS provides a universal, field-independent scale for chemical shifts.[4]

-

Integrate the signals corresponding to the aromatic protons.

-

Analyze the peak multiplicities and measure the coupling constants (J) in Hertz.

-

Visualizing Proton Relationships

The coupling network within the molecule can be effectively visualized using a diagram. The following DOT script generates a graph illustrating the ortho and meta relationships between the aromatic protons.

Caption: Spin-spin coupling pathways in 5-Chloro-2-(trifluoromethyl)benzoyl chloride.

Conclusion

The ¹H NMR spectrum of 5-Chloro-2-(trifluoromethyl)benzoyl chloride is a powerful diagnostic tool for its structural confirmation. A thorough understanding of the electronic effects of its substituents allows for the confident prediction of three distinct signals in the aromatic region: a doublet, a doublet of doublets, and a second, more downfield doublet, each integrating to one proton. The characteristic ortho and meta coupling constants provide definitive evidence of the substitution pattern. By employing the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra, ensuring the integrity of their synthetic and developmental workflows.

References

-

Dalton, L. R., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance. Available at: [Link]

-

Chemistry Stack Exchange. (2018). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Sharma, D., & Pathak, D. (2014). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Journal of Advances in Chemistry.

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

JoVE. (2024). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

Sources

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. Video: ¹H NMR: Long-Range Coupling [jove.com]

An In-depth Technical Guide to the 13C NMR Analysis of 5-Chloro-2-(trifluoromethyl)benzoyl Chloride

Introduction

5-Chloro-2-(trifluoromethyl)benzoyl chloride is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive acyl chloride and a substituted aromatic ring, makes it a versatile building block. The precise characterization of this molecule is paramount for ensuring the quality and purity of downstream products. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of the molecule. This guide offers a comprehensive, in-depth analysis of the 13C NMR spectrum of 5-Chloro-2-(trifluoromethyl)benzoyl chloride, grounded in fundamental principles and field-proven expertise. We will delve into the practical aspects of sample preparation for this reactive species, predict and interpret the chemical shifts, and discuss the influence of the chloro and trifluoromethyl substituents on the electronic environment of the benzoyl ring.

Experimental Considerations for a Reactive Analyte

The primary challenge in obtaining a high-quality 13C NMR spectrum of 5-Chloro-2-(trifluoromethyl)benzoyl chloride lies in its reactivity. Acyl chlorides are susceptible to hydrolysis by atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid. This would not only consume the analyte but also introduce signals from the carboxylic acid, complicating spectral interpretation. Therefore, rigorous anhydrous conditions are essential.

Protocol for Sample Preparation

-

Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl3) is a common and suitable choice as it is a relatively non-polar aprotic solvent that will not react with the acyl chloride. It is imperative to use a freshly opened ampule or a thoroughly dried stock of CDCl3 to minimize water content.

-

Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere, such as nitrogen or argon. This can be achieved using a glove box or standard Schlenk line techniques.

-

NMR Tube Preparation: The NMR tube and cap should be oven-dried (typically at >100 °C for several hours) and allowed to cool in a desiccator before use.

-

Sample Transfer: The 5-Chloro-2-(trifluoromethyl)benzoyl chloride, which may be a liquid or a low-melting solid, should be transferred to the NMR tube via a syringe or cannula under an inert atmosphere.[1] The appropriate amount of dried deuterated solvent is then added to achieve the desired concentration (typically 5-20 mg in 0.5-0.7 mL).

-

Sealing: The NMR tube should be securely capped and sealed with parafilm as an extra precaution against moisture ingress during the experiment.

The following diagram illustrates the recommended workflow for sample preparation:

Caption: Structure and carbon numbering of 5-Chloro-2-(trifluoromethyl)benzoyl chloride.

The following table summarizes the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS), along with a justification for each assignment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C7 (C=O) | 165 - 170 | The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this region. [2]For comparison, the carbonyl carbon of benzoyl chloride is observed at approximately 168 ppm. [3][4] |

| C1 | ~135 | This is a quaternary carbon attached to the electron-withdrawing carbonyl group. Its signal is expected to be of lower intensity. [5] |

| C2 | ~133 (quartet) | This quaternary carbon is directly attached to the strongly electron-withdrawing trifluoromethyl group, causing a downfield shift. The signal will appear as a quartet due to coupling with the three fluorine atoms (1J C-F). [6] |

| C5 | ~138 | This quaternary carbon is attached to the electronegative chlorine atom, leading to a significant downfield shift. |

| C3 | ~128 | This is a protonated aromatic carbon. |

| C4 | ~132 | This protonated aromatic carbon is para to the trifluoromethyl group and meta to the chlorine, experiencing their combined electronic effects. |

| C6 | ~130 | This protonated aromatic carbon is ortho to the chlorine and meta to the trifluoromethyl group. |

| C8 (CF3) | ~123 (quartet) | The carbon of the trifluoromethyl group itself will appear as a strong quartet due to the large one-bond C-F coupling constant (1J C-F). [7][8] |

Note: The predicted chemical shifts are estimates based on data from similar compounds and established substituent effects. Actual experimental values may vary slightly.

Detailed Rationale for Spectral Assignments

-

The Carbonyl Carbon (C7): The carbon of the acyl chloride functional group is the most deshielded carbon in the molecule, appearing furthest downfield. This is due to the strong electron-withdrawing effect of both the oxygen and chlorine atoms attached to it. Its chemical shift is expected to be in the range of 165-190 ppm for carboxylic acid derivatives. [2]

-

The Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons generally fall within the 125-150 ppm range. The precise positions are dictated by the electronic effects of the substituents:

-

Inductive Effects: The electronegative chlorine and trifluoromethyl groups withdraw electron density through the sigma bonds, deshielding nearby carbons and shifting their signals downfield.

-

Resonance Effects: The chlorine atom can donate electron density to the ring through resonance, which would have a shielding effect, particularly at the ortho and para positions. However, for halogens, the inductive effect typically dominates. The trifluoromethyl group is strongly electron-withdrawing by both induction and resonance (hyperconjugation).

-

Quaternary Carbons: The signals for the quaternary carbons (C1, C2, and C5) are expected to be weaker in intensity compared to the protonated carbons. This is a common feature in proton-decoupled 13C NMR spectra. [2][5]

-

-

The Trifluoromethyl Carbon (C8): The carbon of the CF3 group will exhibit a characteristic quartet splitting pattern due to spin-spin coupling with the three equivalent fluorine-19 nuclei (I = 1/2). The one-bond carbon-fluorine coupling constant (1J C-F) is typically large, on the order of 270-280 Hz. [7]

Conclusion

The 13C NMR analysis of 5-Chloro-2-(trifluoromethyl)benzoyl chloride provides a definitive fingerprint of its carbon skeleton. A successful analysis hinges on meticulous, anhydrous sample preparation to prevent hydrolysis of the reactive acyl chloride group. The resulting spectrum is predicted to show eight distinct signals, with the carbonyl carbon being the most downfield. The chemical shifts of the aromatic carbons are influenced by the strong electron-withdrawing inductive effects of both the chloro and trifluoromethyl substituents. Furthermore, the carbons directly attached to or part of the trifluoromethyl group will exhibit characteristic quartet splitting patterns due to C-F coupling. This detailed understanding of the expected 13C NMR spectrum is invaluable for researchers and scientists in confirming the identity, purity, and structure of this important chemical intermediate.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ChemHelper. (2022). Sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

-

SpectraBase. (n.d.). Benzoylchloride - Optional[13C NMR] - Chemical Shifts. [Link]

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

PubChem. (n.d.). Benzoyl chloride. [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

ResearchGate. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Benzoyl chloride(98-88-4) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(trifluoromethyl)benzoyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-chloro-2-(trifluoromethyl)benzoyl chloride (CAS No. 320-84-3), a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Recognizing the challenges posed by its reactive nature, this document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a robust framework for its application.

Introduction: The Significance of Solubility in Synthesis

5-Chloro-2-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride, valued for its utility in introducing the 5-chloro-2-(trifluoromethyl)benzoyl moiety into complex molecules. The success of any synthetic procedure involving this reagent—from reaction kinetics and yield to purification and formulation—is fundamentally dependent on a thorough understanding of its solubility. Solvent selection is not merely a matter of dissolution; it is a critical parameter that dictates reaction pathways, influences side-product formation, and ultimately governs process efficiency and scalability. This guide delves into the solubility profile of this compound, addressing the conspicuous absence of quantitative data in public literature by providing a predictive framework and a detailed protocol for its empirical determination.

Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)benzoyl Chloride

A foundational understanding of the molecule's intrinsic properties is essential before exploring its behavior in solution. These properties, summarized in Table 1, dictate its interactions with various solvents.

| Property | Value | Source(s) |

| CAS Number | 320-84-3 | [1][2] |

| Molecular Formula | C₈H₃Cl₂F₃O | [1][2] |

| Molecular Weight | 243.01 g/mol | [2][3] |

| Appearance | Colorless to light-colored liquid | [4] |

| Boiling Point | 214-217 °C | [2][5] |

| Density | ~1.506 g/cm³ (Predicted) | N/A |

| Reactivity | Reacts with water, alcohols, amines, and strong bases | [1][6][7] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The molecular structure of 5-chloro-2-(trifluoromethyl)benzoyl chloride—a substituted aromatic ring bearing a polar acyl chloride group, a lipophilic trifluoromethyl group, and a chloro substituent—results in a molecule with significant polarity but also non-polar characteristics.

-

Polarity: The acyl chloride group (-COCl) is highly polar and electrophilic, making it susceptible to nucleophilic attack. This reactivity is a key consideration, especially with protic solvents.

-

Aprotic Solvents: These solvents lack acidic protons and are generally unable to donate hydrogen bonds. They are the preferred choice for dissolving acyl chlorides without inducing chemical reactions. Their polarity will determine the extent of solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone): These solvents can solvate the polar acyl chloride group through dipole-dipole interactions, leading to good solubility.

-

Non-Polar Aprotic Solvents (e.g., Toluene, Hexane, Diethyl Ether): The aromatic and trifluoromethyl components of the solute favor interaction with these solvents. Solubility is expected to be good in aromatic solvents like toluene, but may be more limited in aliphatic solvents like hexane.[8][9]

-

-

Protic Solvents: These solvents (e.g., water, alcohols, carboxylic acids) contain acidic protons and will react with the acyl chloride group.[4][10] This is not a dissolution process but a chemical transformation (solvolysis), precluding their use as inert solvents.[11][12]

The interplay of these factors is crucial for making informed decisions in solvent selection for both reactions and analytical characterization.

Qualitative Solubility Profile

| Solvent Class | Example Solvent(s) | Expected Solubility | Rationale / Notes |

| Aprotic Non-Polar | Toluene, Benzene | Soluble | Aromatic ring interactions favor dissolution.[8] |

| Hexane, Cyclohexane | Sparingly Soluble | Lower affinity for the polar acyl chloride group.[8] | |

| Diethyl Ether | Soluble | Generally a good solvent for acyl chlorides.[13][15] | |

| Aprotic Polar | Dichloromethane (DCM) | Soluble | Excellent solvent for a wide range of organic compounds.[14] |

| Chloroform | Soluble | Similar to DCM, widely used for reactions with acyl chlorides.[4] | |

| Tetrahydrofuran (THF) | Soluble | Good solvating power, but must be anhydrous to prevent slow reaction. | |

| Ethyl Acetate | Soluble | A common polar aprotic solvent. | |

| Acetone | Soluble | High polarity, but potential for slow enolate-catalyzed reactions. | |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent suitable for many applications. | |

| Dimethylformamide (DMF) | Soluble | High solvating power, but risk of reaction over time. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | High solvating power, but risk of reaction over time. | |

| Protic | Water | Reactive | Violent reaction to form the corresponding carboxylic acid and HCl.[10] |

| Alcohols (Methanol, Ethanol) | Reactive | Reacts to form the corresponding esters.[4][6] |

Experimental Protocol for Quantitative Solubility Determination